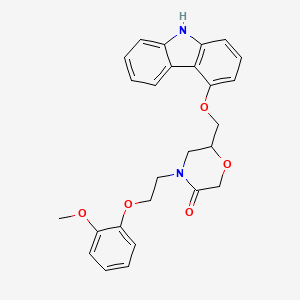

VK-II-36

Description

Properties

IUPAC Name |

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUVSUMPCOUABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955371-66-1 | |

| Record name | 955371-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VK-II-36

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VK-II-36 is a novel carvedilol (B1668590) analog engineered to retain the beneficial antiarrhythmic properties of its parent compound while being devoid of β-adrenergic receptor blocking activity. Its primary mechanism of action is the direct inhibition of spontaneous, aberrant calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in cardiomyocytes. By modulating the ryanodine (B192298) receptor 2 (RyR2), this compound effectively suppresses both early and delayed afterdepolarizations (EADs and DADs), the cellular triggers for a variety of cardiac arrhythmias. This targeted action on intracellular Ca²⁺ handling makes this compound a promising therapeutic candidate for channelopathies and other conditions characterized by Ca²⁺-driven arrhythmogenesis.

Core Mechanism of Action: Inhibition of Spontaneous Sarcoplasmic Reticulum Ca²⁺ Release

The cornerstone of this compound's antiarrhythmic effect lies in its ability to stabilize the sarcoplasmic reticulum Ca²⁺ release channel, RyR2. In pathological states such as catecholaminergic polymorphic ventricular tachycardia (CPVT), long QT syndrome, and digitalis toxicity, RyR2 channels can become "leaky," leading to spontaneous Ca²⁺ release during diastole (for DADs) or during the plateau phase of the action potential (for EADs). This aberrant Ca²⁺ release activates the sodium-calcium exchanger (NCX), generating a net inward current that depolarizes the cell membrane and can trigger ectopic beats.

This compound directly interacts with the RyR2 channel, reducing its open probability and thereby suppressing these spontaneous Ca²⁺ release events, often referred to as spontaneous Ca²⁺ elevations (SCaEs) or Ca²⁺ waves.[1] This action is independent of β-adrenergic receptor blockade, a key differentiator from carvedilol.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its closely related analog, VK-II-86.

Table 1: Effect of this compound on Spontaneous Ca²⁺ Elevations and Triggered Arrhythmias

| Parameter | Condition | Control | This compound (30 µM) | p-value | Reference |

| Frequency of SCaEs | Isoproterenol-induced | High | Significantly Reduced | <0.05 | Maruyama et al., 2013 |

| Incidence of TAs | RyR2 R4496+/- mice | Present | Eliminated | N/A | Maruyama et al., 2013 |

| Incidence of EAD-mediated TAs | Acquired Long QT model | 100% | 0% | <0.01 | Maruyama et al., 2013 |

Table 2: Effect of VK-II-86 on Ouabain-Induced Cardiotoxicity

| Parameter | Condition | Ouabain (B1677812) (50 µM) | Ouabain + VK-II-86 (1 µM) | p-value | Reference |

| Frequency of Spontaneous Contractions | Rat Cardiomyocytes | Increased | Significantly Reduced | <0.05 | Gonano et al., 2018 |

| Frequency of Ca²⁺ Waves | Rat Cardiomyocytes | Increased | Significantly Reduced | <0.05 | Gonano et al., 2018 |

| Cell Death (Apoptosis) | Rat Cardiomyocytes | Increased | Significantly Reduced | <0.05 | Gonano et al., 2018 |

Table 3: Multi-Channel Effects of VK-II-86 in Hypokalaemia

| Ion Channel Current | Condition | Hypokalaemia | Hypokalaemia + VK-II-86 | p-value | Reference |

| IK1 | Murine Cardiomyocytes | Decreased | Prevented Decrease | <0.05 | Abu-Taha et al., 2022 |

| IKr | HEK-293 Cells | Decreased | Prevented Decrease | <0.05 | Abu-Taha et al., 2022 |

| INa-L | Murine Cardiomyocytes | Increased | Prevented Increase | <0.05 | Abu-Taha et al., 2022 |

| ICa | Canine Cardiomyocytes | Increased | Prevented Increase | <0.05 | Abu-Taha et al., 2022 |

Experimental Protocols

Langendorff-Perfused Heart Preparation for Arrhythmia Induction

This ex vivo model is utilized to study the effects of this compound on the whole heart in the absence of systemic neural and hormonal influences.

-

Heart Isolation: Mice or rabbits are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.

-

Arrhythmia Induction:

-

DAD model: Arrhythmias are induced by rapid ventricular pacing in the presence of isoproterenol (B85558) to simulate catecholaminergic stress.[1]

-

EAD model: An acquired long QT syndrome phenotype is created by perfusing the heart with an IKr blocker (e.g., E-4031) and a solution with reduced potassium and magnesium concentrations.[1]

-

-

Data Acquisition: A combination of electrocardiogram (ECG) and optical mapping with voltage-sensitive (e.g., RH237) and Ca²⁺-sensitive (e.g., Rhod-2 AM) dyes is used to simultaneously record electrical activity and intracellular Ca²⁺ dynamics.

-

Drug Application: this compound is added to the perfusate at the desired concentration, and its effects on arrhythmias and Ca²⁺ handling are recorded.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure ion channel currents in isolated cardiomyocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion channel currents.

-

Drug Application: this compound is applied to the extracellular solution, and its effects on the target ion currents are recorded.

Confocal Ca²⁺ Imaging in Isolated Cardiomyocytes

This method is used to visualize and quantify intracellular Ca²⁺ dynamics.

-

Cell Preparation: Isolated cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Imaging: The cells are placed on the stage of a confocal microscope and perfused with a physiological solution.

-

Ca²⁺ Event Induction: Spontaneous Ca²⁺ release events (Ca²⁺ sparks and waves) can be induced by treating the cells with agents like ouabain or by creating Ca²⁺ overload conditions.

-

Image Acquisition: The fluorescent signal from the Ca²⁺ indicator is recorded over time, often in line-scan mode to achieve high temporal resolution.

-

Drug Application: this compound is added to the perfusion solution, and its effect on the frequency and characteristics of Ca²⁺ release events is quantified.

Conclusion

This compound represents a targeted therapeutic approach for arrhythmias driven by abnormal intracellular Ca²⁺ handling. Its primary mechanism of action, the direct inhibition of RyR2-mediated spontaneous Ca²⁺ release from the sarcoplasmic reticulum, effectively suppresses both EADs and DADs. The lack of β-blocking activity distinguishes it from its parent compound, carvedilol, potentially offering a more favorable side-effect profile. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel antiarrhythmic agent.

References

An In-depth Technical Guide to the Core Properties of VK-II-36

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-II-36 is a novel carvedilol (B1668590) analog demonstrating significant potential in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings. This compound acts as a suppressor of sarcoplasmic reticulum (SR) Ca2+ release by directly targeting the ryanodine (B192298) receptor 2 (RyR2), without exhibiting β-adrenergic blocking activity. This unique pharmacological profile makes it a promising candidate for further investigation in the development of antiarrhythmic therapies. This document details the experimental protocols utilized in its characterization and presents quantitative data in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its biological effects.

Chemical Structure and Properties

This compound is a synthetic small molecule derived from carvedilol. Its chemical identity is established by the following properties:

| Property | Value |

| Chemical Name | 4-(2-(2-methoxyphenoxy)ethyl)-6-((9H-carbazol-4-yl)oxy)methyl)morpholin-3-one |

| Molecular Formula | C26H26N2O5 |

| CAS Number | 955371-66-1 |

| Molecular Weight | 446.49 g/mol |

A 2D representation of the chemical structure of this compound is provided below.

Mechanism of Action: Targeting RyR2-mediated Calcium Release

This compound exerts its antiarrhythmic effects by modulating intracellular calcium (Ca2+) dynamics within cardiomyocytes. The primary molecular target of this compound is the ryanodine receptor 2 (RyR2), a calcium release channel on the membrane of the sarcoplasmic reticulum.

The proposed mechanism involves the direct inhibition of spontaneous Ca2+ release from the SR, a phenomenon often implicated in the genesis of cardiac arrhythmias. By stabilizing RyR2 and preventing inappropriate Ca2+ leakage, this compound effectively suppresses both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers of ventricular tachyarrhythmias.[1][2]

A diagram illustrating the proposed signaling pathway is presented below.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's electrophysiological effects.

Langendorff-Perfused Heart Preparation

Objective: To study the effects of this compound on the electrical activity of intact hearts from mice and rabbits.

Protocol:

-

Animal Preparation: Mice or rabbits are anesthetized.

-

Heart Excision: The heart is rapidly excised and immediately placed in ice-cold cardioplegic solution.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

-

Perfusion: The heart is perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

-

Drug Administration: this compound (30 μM) is added to the perfusate to assess its effects on cardiac electrophysiology.

Optical Mapping

Objective: To simultaneously record transmembrane potential and intracellular Ca2+ transients from the epicardial surface of the heart.

Protocol:

-

Dye Loading: The Langendorff-perfused heart is stained with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM).

-

Excitation-Contraction Uncoupling: An excitation-contraction uncoupler (e.g., blebbistatin) is used to minimize motion artifacts.

-

Illumination and Recording: The heart is illuminated with appropriate excitation light, and the emitted fluorescence is recorded using high-speed cameras.

-

Data Acquisition: Optical signals corresponding to action potentials and calcium transients are acquired and digitized for analysis.

Induction of Arrhythmias

Objective: To create experimental models of cardiac arrhythmias to test the efficacy of this compound.

Protocols:

-

Delayed Afterdepolarizations (DADs): In rabbit ventricles, DADs are induced by rapid ventricular pacing in the presence of isoproterenol.

-

Early Afterdepolarizations (EADs): In a rabbit model of acquired long QT syndrome, EADs are induced to study triggered activity.

Quantitative Data

The effects of this compound on key electrophysiological parameters are summarized in the tables below. The data is extracted from the study by Maruyama M, et al. (2013) in Heart Rhythm.[1][2]

Table 1: Effect of this compound on Spontaneous Ca2+ Elevations (SCaEs) and Triggered Activities (TAs) in Rabbit Ventricles

| Condition | SCaEs | Triggered Activities |

| Control (Isoproterenol + Pacing) | Present | Present |

| This compound (30 μM) | Suppressed | Eliminated |

Table 2: Effect of this compound on Early Afterdepolarizations (EADs) and Triggered Activities (TAs) in a Rabbit Model of Acquired Long QT Syndrome

| Parameter | Control | This compound (30 μM) |

| Systolic SCaEs | Present | Abolished |

| Phase-2 EADs | Present | Abolished |

| Phase-3 EADs Amplitude | High | Greatly Decreased |

| EAD-mediated TAs | Present | Completely Prevented |

Experimental Workflow Visualization

The general workflow for assessing the antiarrhythmic properties of this compound is depicted in the following diagram.

Conclusion

This compound represents a promising new avenue for the development of antiarrhythmic drugs. Its targeted action on the RyR2 channel, leading to the suppression of spontaneous Ca2+ release, addresses a fundamental mechanism underlying triggered arrhythmias. The absence of β-blocking activity distinguishes it from its parent compound, carvedilol, and may offer a more favorable side-effect profile. The experimental data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of cardiac rhythm disorders.

References

VK-II-36: A Carvedilol Analog with a Targeted Mechanism for Cardiac Arrhythmia

An In-depth Technical Guide on the Core Pharmacology of VK-II-36

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel analog of the widely prescribed beta-blocker carvedilol (B1668590), engineered to isolate and enhance a specific pharmacological activity while eliminating its canonical beta-adrenergic receptor blockade. This strategic molecular modification results in a compound that primarily targets the cardiac ryanodine (B192298) receptor (RyR2), a critical intracellular calcium release channel. By suppressing aberrant sarcoplasmic reticulum (SR) Ca2+ release, this compound effectively mitigates the triggers for cardiac arrhythmias, specifically early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). This technical guide provides a comprehensive overview of the core pharmacology of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Introduction

Carvedilol is a third-generation beta-blocker with a complex pharmacological profile that includes non-selective β-adrenergic blockade (β1 and β2) and α1-adrenergic blockade. While its efficacy in treating heart failure and hypertension is well-established, its broad receptor activity can lead to undesirable side effects. This compound emerges from a focused drug design strategy aimed at dissecting and optimizing the beneficial antiarrhythmic properties of carvedilol, independent of its beta-blocking effects.

This compound is structurally related to carvedilol but is distinguished by its lack of significant affinity for beta-adrenergic receptors.[1][2] Its primary mechanism of action is the direct inhibition of the cardiac ryanodine receptor (RyR2), which plays a pivotal role in excitation-contraction coupling and intracellular calcium homeostasis.[1][2] Dysregulation of RyR2, leading to spontaneous Ca2+ release from the sarcoplasmic reticulum, is a known contributor to the pathogenesis of cardiac arrhythmias. This compound's ability to suppress this pathological Ca2+ release makes it a promising candidate for the targeted treatment of arrhythmias with a potentially improved safety profile compared to its parent compound.

Pharmacological Profile: Quantitative Data

The defining characteristic of this compound is its selective action on RyR2-mediated Ca2+ release, with minimal to no activity at beta-adrenergic receptors. The following tables summarize the available quantitative data to illustrate this pharmacological distinction.

Table 1: Comparative Inhibitory Activity on Ryanodine Receptor (RyR2)-Mediated Calcium Release

| Compound | Assay System | Parameter | Value | Reference |

| This compound | HEK293 cells expressing RyR2 R4496C | Inhibition of spontaneous Ca2+ oscillations | Dose-dependent | [3] |

| R-Carvedilol | Ventricular myocytes | IC50 for inhibition of Ca2+ spark frequency | 0.3 µM | [4] |

| Desmethyl Carvedilol | HEK293 cells expressing RyR2 R4496C | IC50 for inhibition of store-overload-induced Ca2+ release | 7.62 µM | [5] |

Note: Direct IC50 values for this compound on RyR2 inhibition were not available in the reviewed literature. The provided data for R-Carvedilol (a non-beta-blocking enantiomer of carvedilol) and Desmethyl Carvedilol (a metabolite) offer context for the RyR2 inhibitory potential of carvedilol-related structures.

Table 2: Comparative Beta-Adrenergic Receptor Binding Affinity

| Compound | Receptor Subtype | Parameter | Value | Reference |

| Carvedilol | β1-adrenergic | KD | ~4-5 nM | N/A |

| Carvedilol | β2-adrenergic | Selectivity (β1 vs. β2) | 6- to 39-fold | N/A |

| This compound | β-adrenergic | Activity | Does not block the β-receptor | [1][2] |

Note: While this compound is consistently reported to lack significant beta-blocking activity, specific Ki or KD values from competitive binding assays were not available in the public domain at the time of this review. The data for carvedilol is provided for comparative purposes to highlight the intended pharmacological shift in this compound.

Mechanism of Action: Targeting RyR2-Mediated Calcium Release

The arrhythmogenic activity of this compound is centered on its ability to modulate intracellular calcium cycling within cardiomyocytes.

Signaling Pathway

Under pathological conditions such as heart failure or certain genetic mutations, the sarcoplasmic reticulum can become overloaded with Ca2+, leading to spontaneous Ca2+ release through RyR2 channels. This diastolic Ca2+ leak can generate delayed afterdepolarizations (DADs). Similarly, during the plateau phase of the action potential, aberrant RyR2 opening can contribute to early afterdepolarizations (EADs). Both EADs and DADs are known triggers for life-threatening cardiac arrhythmias. This compound directly interacts with the RyR2 channel to suppress this spontaneous and triggered Ca2+ release, thereby stabilizing the cardiomyocyte membrane potential and preventing the initiation of arrhythmic events.

Key Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of this compound and similar compounds.

Optical Mapping of Transmembrane Potential and Intracellular Calcium

This technique allows for the simultaneous measurement of electrical activity and calcium dynamics in cardiac tissue, providing a comprehensive view of the effects of a compound on arrhythmogenic substrates.

Objective: To assess the effect of this compound on action potential duration, conduction velocity, and the incidence of EADs and DADs, in correlation with intracellular Ca2+ transients.

Methodology:

-

Heart Preparation: Langendorff-perfuse an isolated heart (e.g., rabbit or mouse) with oxygenated Tyrode's solution.

-

Dye Loading: Load the heart with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Data Acquisition: Use a high-speed, dual-camera optical mapping system to record fluorescence signals corresponding to transmembrane potential and intracellular Ca2+.

-

Experimental Conditions: Induce arrhythmias through programmed electrical stimulation, rapid pacing, or pharmacological challenge (e.g., isoproterenol) in the absence and presence of varying concentrations of this compound.

-

Data Analysis: Analyze the recorded optical signals to quantify changes in action potential duration, dispersion of repolarization, and the frequency and amplitude of EADs, DADs, and spontaneous Ca2+ release events.

[3H]Ryanodine Binding Assay

This radioligand binding assay is used to determine the affinity and binding characteristics of a compound to the ryanodine receptor.

Objective: To quantify the direct interaction of this compound with the RyR2 channel.

Methodology:

-

Membrane Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

-

Binding Reaction: Incubate the SR microsomes with a constant concentration of [3H]ryanodine and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound [3H]ryanodine using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the displacement of [3H]ryanodine by this compound and calculate the inhibitory constant (Ki).

In Vitro Beta-Adrenergic Receptor Blockade Assay

This functional assay assesses the ability of a compound to antagonize the effects of a beta-adrenergic agonist.

Objective: To confirm the lack of significant beta-blocking activity of this compound.

Methodology:

-

Cell Culture: Use a cell line expressing a specific beta-adrenergic receptor subtype (e.g., HEK293 cells transfected with β1- or β2-adrenergic receptors).

-

Stimulation: Stimulate the cells with a known beta-agonist (e.g., isoproterenol) in the presence of varying concentrations of the test compound (this compound) or a known beta-blocker (e.g., carvedilol) as a positive control.

-

Second Messenger Measurement: Measure the downstream signaling effect, typically the accumulation of cyclic AMP (cAMP), using an appropriate assay (e.g., ELISA or HTRF).

-

Data Analysis: Generate dose-response curves for the agonist in the presence of the antagonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA2 or Kb value to quantify the antagonist potency. The absence of a significant shift indicates a lack of beta-blocking activity.

Conclusion and Future Directions

This compound represents a targeted evolution of carvedilol, designed to retain and enhance its beneficial antiarrhythmic properties while shedding its beta-blocking activity. The available data strongly suggest that this compound's primary mechanism of action is the suppression of arrhythmogenic sarcoplasmic reticulum Ca2+ release through direct inhibition of the RyR2 channel. This selective pharmacology holds the promise of a more favorable side-effect profile and a targeted therapeutic approach for the management of cardiac arrhythmias.

Further research is warranted to fully elucidate the quantitative pharmacology of this compound. Specifically, direct comparative studies measuring the IC50 of this compound and carvedilol on RyR2 inhibition, as well as comprehensive radioligand binding studies to definitively quantify the binding affinity of this compound at beta-adrenergic receptor subtypes, are crucial next steps. Such data will be invaluable for the continued development of this promising new chemical entity and for informing the design of future clinical trials. The logical progression of this research is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US8703804B2 - Ryanodine receptor inhibitors and methods relating thereto - Google Patents [patents.google.com]

- 4. Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide on Sarcoplasmic Reticulum Ca2+ Release and the Modulatory Effects of VK-II-36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the sarcoplasmic reticulum (SR) in calcium (Ca2+) homeostasis and the modulatory effects of the novel compound VK-II-36 on SR Ca2+ release. This document details the molecular mechanisms of SR Ca2+ release, the pathological implications of its dysregulation, and the potential therapeutic utility of this compound. Quantitative data from key experiments are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Introduction to Sarcoplasmic Reticulum Ca2+ Release

The sarcoplasmic reticulum is a specialized intracellular organelle within muscle cells that serves as the primary reservoir for Ca2+. The release of Ca2+ from the SR is a critical step in excitation-contraction coupling, the process that links an electrical stimulus (action potential) to mechanical contraction. This release is predominantly mediated by the ryanodine (B192298) receptor (RyR), a large conductance channel located on the SR membrane. In cardiac muscle, the type 2 ryanodine receptor (RyR2) is the principal isoform.

The process of Ca2+-induced Ca2+ release (CICR) is fundamental to cardiac muscle contraction. An influx of Ca2+ through L-type Ca2+ channels on the cell membrane during an action potential triggers the opening of RyR2 channels, leading to a massive efflux of Ca2+ from the SR into the cytosol. This surge in cytosolic Ca2+ binds to the myofilaments, initiating muscle contraction.

Dysregulation of SR Ca2+ release is implicated in various cardiac pathologies, including arrhythmias and heart failure. Spontaneous, uncontrolled Ca2+ release from the SR, often in the form of Ca2+ sparks and waves, can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias. One of the key mechanisms underlying this pathological Ca2+ release is "store overload-induced Ca2+ release" (SOICR), where an excessively high Ca2+ load within the SR increases the open probability of RyR2 channels.

This compound: A Novel Modulator of Sarcoplasmic Reticulum Ca2+ Release

This compound is a carvedilol (B1668590) analog that has been identified as a suppressor of sarcoplasmic reticulum Ca2+ release.[1] Unlike its parent compound, carvedilol, this compound does not exhibit β-receptor blocking activity.[1] Its primary mechanism of action appears to be the direct inhibition of RyR2 channels, thereby reducing the propensity for spontaneous Ca2+ release. Research has shown that this compound can effectively inhibit triggered activities in the heart, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on SR Ca2+ release and related cellular phenomena.

Table 1: Effect of this compound on Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells Expressing Mutant RyR2 (R4496C)

| Concentration of this compound | Inhibition of Spontaneous Ca2+ Oscillations |

| 1 µM | Significant reduction in the frequency of Ca2+ oscillations |

| 10 µM | Complete abolishment of spontaneous Ca2+ oscillations |

Data extrapolated from qualitative descriptions in available literature. Specific percentages of inhibition are not available.

Table 2: Electrophysiological Effects of this compound on Canine Ventricular Myocytes

| Parameter | Condition | Effect of this compound (10 µM) |

| Delayed Afterdepolarizations (DADs) | Induced by isoproterenol (B85558) and high extracellular Ca2+ | Suppression of DADs |

| Early Afterdepolarizations (EADs) | Induced by hypokalemia | Suppression of EADs |

| Action Potential Duration (APD) | Normal conditions | No significant change |

Data extrapolated from qualitative descriptions in available literature.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

Measurement of Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells

Objective: To assess the effect of this compound on spontaneous SR Ca2+ release in a cellular model of RyR2 dysfunction.

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding for the human RyR2 channel, often a mutant variant known to be associated with catecholaminergic polymorphic ventricular tachycardia (CPVT), such as R4496C, to induce a phenotype of spontaneous Ca2+ release.

Calcium Imaging:

-

24-48 hours post-transfection, cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 5 µM for 30 minutes at room temperature.

-

After loading, cells are washed with a physiological salt solution (e.g., Tyrode's solution) to remove excess dye.

-

Cells are then imaged using a fluorescence microscopy system equipped for ratiometric Ca2+ imaging (e.g., excitation at 340 nm and 380 nm, with emission collected at 510 nm).

-

To induce SOICR, the extracellular Ca2+ concentration in the perfusion solution is elevated, for example, to 5 mM.

-

Spontaneous oscillations in the Fura-2 ratio (340/380 nm), indicative of cytosolic Ca2+ oscillations, are recorded at baseline and following the application of various concentrations of this compound.

Data Analysis:

-

The frequency and amplitude of Ca2+ oscillations are quantified before and after the application of this compound.

-

A dose-response curve can be generated to determine the concentration of this compound required to inhibit SOICR.

Electrophysiological Recording of Afterdepolarizations in Canine Ventricular Myocytes

Objective: To evaluate the effect of this compound on triggered arrhythmias (EADs and DADs) in isolated adult cardiac myocytes.

Cell Isolation:

-

Ventricular myocytes are isolated from adult canine hearts by enzymatic digestion using collagenase and protease.

-

Isolated myocytes are stored in a physiological solution until use.

Patch-Clamp Electrophysiology:

-

The whole-cell patch-clamp technique is used to record action potentials and membrane currents from single myocytes.

-

Myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with a physiological extracellular solution.

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.

-

Action potentials are recorded in current-clamp mode.

Induction of Afterdepolarizations:

-

Delayed Afterdepolarizations (DADs): DADs can be induced by superfusing the myocytes with a solution containing a β-adrenergic agonist (e.g., 1 µM isoproterenol) and a high concentration of extracellular Ca2+ (e.g., 2.7 mM), followed by a period of rapid electrical pacing.

-

Early Afterdepolarizations (EADs): EADs can be induced by perfusing the cells with a hypokalemic solution (e.g., reducing extracellular K+ to 2.5 mM) to prolong the action potential duration.

Drug Application and Data Analysis:

-

After establishing a stable recording of afterdepolarizations, this compound is applied to the perfusion solution at various concentrations.

-

The effects of this compound on the amplitude and incidence of EADs and DADs are quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the study of sarcoplasmic reticulum Ca2+ release and a potential therapeutic agent for the treatment of cardiac arrhythmias driven by RyR2 dysfunction. Its ability to suppress store overload-induced Ca2+ release and subsequent triggered activities without affecting the β-adrenergic signaling pathway makes it a compound of significant interest.

Further research is warranted to fully elucidate the molecular details of the interaction between this compound and the RyR2 channel. Quantitative studies on its effects on Ca2+ spark dynamics (frequency, amplitude, duration, and width) will provide a more granular understanding of its mechanism of action. Moreover, in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical models of cardiac arrhythmia and heart failure. The development of this compound and similar compounds could pave the way for novel therapeutic strategies targeting the fundamental mechanisms of Ca2+ dysregulation in heart disease.

References

The Effect of VK-II-36 on Delayed Afterdepolarizations: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental protocols on the direct effects of VK-II-36 on delayed afterdepolarizations (DADs). This technical guide is therefore based on the available research for the closely related carvedilol (B1668590) analog, VK-II-86 . Given that both are non-β-blocking carvedilol analogs that suppress sarcoplasmic reticulum (SR) Ca2+ release, the data on VK-II-86 is presented as a surrogate to provide insights into the potential mechanisms of action of this compound.[1]

Executive Summary

Delayed afterdepolarizations (DADs) are abnormal depolarizations of the cardiac myocyte membrane that occur after the completion of repolarization and are a known trigger for cardiac arrhythmias. A primary cause of DADs is the spontaneous release of calcium (Ca2+) from the sarcoplasmic reticulum (SR), which activates the sodium-calcium exchanger (NCX) to generate a net inward current. This guide explores the effects of the carvedilol analog VK-II-86 on the underlying mechanisms of DADs. VK-II-86, a non-β-blocking agent, has demonstrated significant anti-arrhythmic properties by modulating key ion channels and intracellular calcium handling, suggesting a therapeutic potential for conditions associated with DADs.

Core Mechanism of Action

VK-II-86 exerts its anti-arrhythmic effects through a multi-channel approach, primarily targeting the normalization of intracellular calcium homeostasis and repolarization reserve.[2][3][4] Its principal mechanism involves the inhibition of ryanodine (B192298) receptor 2 (RyR2), which reduces spontaneous diastolic Ca2+ release from the SR, a critical step in the formation of DADs.[4] Additionally, VK-II-86 modulates several key cardiac ion currents, including the late sodium current (INa-L), the L-type calcium current (ICa), and the inward rectifier potassium current (IK1), further contributing to its anti-arrhythmic profile.[2][3][5][4]

Quantitative Data on the Effects of VK-II-86

The following tables summarize the quantitative effects of VK-II-86 on various electrophysiological parameters as documented in preclinical studies.

Table 1: Effect of VK-II-86 on Action Potential Parameters in Murine Ventricular Cardiomyocytes under Hypokalaemic Conditions [6]

| Parameter | Condition (Low [K⁺]) | Condition (Low [K⁺] + 1 µM VK-II-86) |

| APD30 (ms) | Prolonged | Normalized |

| APD50 (ms) | Prolonged | Normalized |

| APD90 (ms) | Prolonged | Normalized |

| Resting Membrane Potential (mV) | Depolarized | Repolarized |

Table 2: Effect of VK-II-86 on Key Cardiac Ion Currents in Murine and Canine Ventricular Cardiomyocytes under Hypokalaemic Conditions [2][7]

| Ion Current | Condition (Low [K⁺]) | Condition (Low [K⁺] + 1 µM VK-II-86) | Species |

| Inward Rectifier Current (IK1) | Decreased | Increased | Murine & Canine |

| Late Sodium Current (INa-L) | Increased | Normalized | Murine |

| L-type Calcium Current (ICa) | Increased | Normalized | Murine |

Table 3: Effect of VK-II-86 on Spontaneous Ca2+ Release in Cardiomyocytes [8][9]

| Parameter | Condition | Effect of VK-II-86 (1 µmol/L) | Cell Type |

| Frequency of Ca2+ Waves | Ouabain-induced | Significantly Reduced | Rat Cardiomyocytes |

| Spontaneous Contractions | Ouabain-induced | Significantly Reduced | Rat Cardiomyocytes |

| Store Overload-Induced Ca2+ Release (SOICR) | R4496C-heterozygous | Abolished | HEK293 cells |

| SOICR Frequency | R4496C-heterozygous | Significantly Reduced | Murine Cardiomyocytes |

Experimental Protocols

Langendorff Perfusion for Arrhythmia Induction

This ex vivo model is utilized to study the effects of compounds on the whole heart in a controlled environment.

Protocol:

-

Heart Isolation: Murine hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.[10]

-

Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.[10][11]

-

Arrhythmia Induction: Hypokalaemia-induced arrhythmias are triggered by perfusing the heart with a low potassium solution (e.g., 2 mM [K⁺]).[3]

-

Drug Application: Hearts are pre-treated with VK-II-86 (e.g., 1 µM) for a specified duration (e.g., 30 minutes) before the induction of arrhythmia.[3]

-

Data Acquisition: Surface electrocardiogram (ECG) and ventricular action potentials are continuously recorded to assess arrhythmia incidence and electrophysiological parameters.[2][3]

Whole-Cell Patch Clamp for Ion Channel Analysis

This technique allows for the direct measurement of ion currents across the cell membrane of isolated cardiomyocytes.[12][13][14]

Protocol:

-

Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from murine or canine hearts.[5]

-

Pipette Preparation: Glass micropipettes with a resistance of 2.0–3.0 MΩ are filled with an internal solution.[5]

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.[14]

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.[14][15]

-

Voltage Clamp Protocols: Specific voltage clamp protocols are applied to isolate and record individual ion currents (e.g., IK1, INa-L, ICa).[5]

-

Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to determine the effects of VK-II-86 on current amplitude and kinetics.[5]

Visualizations

Signaling Pathway of VK-II-86 in Suppressing DADs

Caption: Proposed mechanism of VK-II-86 in preventing DADs.

Experimental Workflow for Investigating Anti-Arrhythmic Compounds

Caption: Workflow for assessing the anti-arrhythmic effects of a compound.

References

- 1. Therapeutic Approaches of Ryanodine Receptor-Associated Heart Diseases [mdpi.com]

- 2. A carvedilol analogue, VK-II-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Non-β-Blocking Carvedilol Analog, VK-II-86, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 12. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 15. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide to Early Afterdepolarizations and their Inhibition by VK-II-36

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Early afterdepolarizations (EADs) are aberrant depolarizations that occur during the repolarization phase of the cardiac action potential and are a major trigger for life-threatening arrhythmias, such as Torsades de Pointes (TdP). The underlying mechanisms of EADs are complex, involving a delicate interplay between inward and outward ionic currents, as well as intracellular calcium dynamics. This guide provides a comprehensive overview of the molecular mechanisms driving EADs and details the inhibitory action of VK-II-36, a carvedilol (B1668590) analog. We present detailed experimental protocols for studying EADs and the effects of inhibitory compounds, along with a quantitative summary of relevant data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of these complex processes.

The Genesis of Early Afterdepolarizations

EADs arise from a reduction in the net repolarizing current during phase 2 or phase 3 of the action potential. This imbalance allows for the reactivation of inward currents, leading to a pathological depolarization.[1] The primary ionic currents implicated in the formation of EADs are the L-type calcium current (ICa,L) and the late sodium current (INa,L).

The Role of L-type Calcium Current (ICa,L)

The L-type calcium channel plays a crucial role in the plateau phase of the cardiac action potential. A key factor in EAD formation is the "window current" of ICa,L, which arises from the overlap of the voltage-dependent activation and inactivation curves of the channel.[2][3] This window allows for a sustained inward calcium current at plateau potentials, which can contribute to the depolarizing force that initiates an EAD.[4][5][6]

The Contribution of Late Sodium Current (INa,L)

Under normal physiological conditions, voltage-gated sodium channels inactivate rapidly after depolarization. However, a small fraction of these channels can fail to inactivate or reopen during the plateau phase, giving rise to a late sodium current (INa,L).[7][8] An increase in INa,L, often observed in pathological conditions like heart failure and long QT syndrome, provides a sustained inward current that can prolong the action potential duration and promote the development of EADs.[9][10][11]

Intracellular Calcium Dynamics and Spontaneous Calcium Release

Intracellular calcium (Ca2+) handling is intricately linked to EAD formation.[10] Spontaneous release of Ca2+ from the sarcoplasmic reticulum (SR) via the ryanodine (B192298) receptor 2 (RyR2) can activate the sodium-calcium exchanger (NCX) in its forward mode, generating a net inward current that can trigger EADs.[12] This mechanism highlights the importance of SR calcium load and RyR2 stability in arrhythmogenesis.

This compound: A Novel Inhibitor of Early Afterdepolarizations

This compound is a carvedilol analog that has demonstrated efficacy in suppressing both early and delayed afterdepolarizations.[13] Unlike its parent compound, this compound does not possess significant β-blocking activity.[12] Its primary mechanism of action is the suppression of spontaneous Ca2+ release from the sarcoplasmic reticulum.[12][13]

Mechanism of Action of this compound

This compound directly targets the ryanodine receptor 2 (RyR2), inhibiting store-overload induced calcium release.[13] By stabilizing RyR2 and preventing spontaneous calcium sparks, this compound reduces the likelihood of NCX activation and subsequent EAD formation.[12] This targeted action on intracellular calcium handling makes it a promising therapeutic candidate for arrhythmias triggered by calcium dysregulation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | RyR2 R4496C mutant | Fura-2/AM dye-based fluorescence assay | HEK293 | 26.1 μM | [13] |

Experimental Protocols

Optical Mapping of EADs in Langendorff-Perfused Rabbit Hearts

This protocol allows for the visualization of electrical activity and calcium transients across the epicardial surface of the heart.

5.1.1 Heart Preparation and Perfusion

-

Isolate the heart from a New Zealand White rabbit and cannulate the aorta on a Langendorff apparatus.[3][14]

-

Retrogradely perfuse the heart with a modified Krebs solution at a constant flow rate and temperature (38.5°C).[14]

-

Abolish mechanical contractions using an excitation-contraction uncoupler such as blebbistatin (1.7-20 µM).[14]

-

Induce EADs by perfusing with a solution containing an IKr blocker (e.g., E-4031) and reduced extracellular K+ and Mg2+.[15]

5.1.2 Staining and Imaging

-

Stain the heart with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM).[3]

-

Use a panoramic optical mapping system with high-speed CMOS cameras to record fluorescence signals.[3][16]

-

Excitation light is provided by filtered halogen lamps or LEDs, and emitted fluorescence is passed through appropriate filters before reaching the cameras.

5.1.3 Data Analysis

-

Process raw optical signals by masking, digital filtering, and drift removal.[17]

-

Assign activation times to each pixel based on the maximum derivative of the optical action potential upstroke (dF/dtmax).[17]

-

Generate activation maps and analyze the propagation of electrical waves to identify the origin and characteristics of EADs.

Whole-Cell Patch Clamp for Measuring Ionic Currents

This technique allows for the direct measurement of ionic currents involved in EAD formation in isolated cardiomyocytes.

5.2.1 Cell Preparation

-

Isolate ventricular myocytes from rabbit or guinea pig hearts using enzymatic digestion.

-

Plate the isolated cells on coverslips for recording.

5.2.2 Recording Setup

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.[18]

-

Establish a whole-cell configuration by applying gentle suction to rupture the cell membrane under the pipette tip.[9][19]

5.2.3 Voltage-Clamp Protocol for Late Sodium Current (INa,L)

-

Hold the cell at a potential of -100 mV to ensure removal from inactivation of Nav1.5 channels.[1]

-

Apply a depolarizing pulse to -10 mV for a duration of 300 ms (B15284909).[1]

-

Measure the late Na+ current as the average current during the last 100 ms of the depolarizing pulse.[1]

-

The current can be further isolated by subtracting the current remaining after the application of a specific Nav1.5 blocker like tetrodotoxin (B1210768) (TTX).[1]

5.2.4 Voltage-Clamp Protocol for L-type Calcium Current (ICa,L) Window Current

-

Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate the majority of Ca2+ channels.

-

Apply a long-duration depolarizing step to nearly completely inactivate the channels.[13]

-

Apply repolarizing steps into the voltage range of the ICa,L window (e.g., -30 mV to 0 mV) and measure the slowly developing inward current.[13]

Visualizations

Signaling Pathway of EAD Formation and this compound Inhibition

Caption: Signaling cascade of EAD formation and the inhibitory point of this compound.

Experimental Workflow for Optical Mapping

Caption: Workflow for studying EADs using optical mapping.

Logical Relationship of EAD Inhibition by this compound

Caption: Logical flow of EAD suppression by this compound.

References

- 1. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. medindia.net [medindia.net]

- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. Patch Clamp Protocol [labome.com]

- 8. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Late-Phase 3 EAD. A Unique Mechanism Contributing to Initiation of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Direct measurement of L-type Ca2+ window current in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cinc.org [cinc.org]

- 15. Virtual Labs [virtual-labs.github.io]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdpi.com [mdpi.com]

- 19. docs.axolbio.com [docs.axolbio.com]

An In-depth Technical Guide to VK-II-36: A Novel Modulator of Ryanodine Receptor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-II-36 is a synthetic, small molecule and a carvedilol (B1668590) analog that has garnered significant interest for its specific modulation of intracellular calcium dynamics. Unlike its parent compound, this compound exhibits potent activity in suppressing sarcoplasmic reticulum (SR) Ca2+ release without concurrent β-adrenergic receptor blockade. This unique pharmacological profile makes it a valuable tool for investigating the role of the ryanodine (B192298) receptor 2 (RyR2) in both physiological and pathological conditions, particularly in the context of cardiac arrhythmias. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with this compound, intended to serve as a resource for researchers in pharmacology and drug development.

Chemical and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 955371-66-1 | [1] |

| Molecular Formula | C26H26N2O5 | [1] |

| Molecular Weight | 446.49 g/mol | [1] |

| Predicted Boiling Point | 703.8 ± 60.0 °C | [2] |

| Predicted pKa | 16.60 ± 0.30 | [2] |

| Solubility | Soluble in DMSO (10 mM) | [1] |

Solvent Preparation Protocols: [3]

-

Protocol 1 (Aqueous-based): A solution of ≥ 2.5 mg/mL (5.60 mM) can be achieved by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The resulting solution should be clear.

-

Protocol 2 (Oil-based): A solution of ≥ 2.5 mg/mL (5.60 mM) can be prepared by adding solvents in the following order: 10% DMSO and 90% Corn Oil, resulting in a clear solution.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through direct interaction with the ryanodine receptor 2 (RyR2), a critical ion channel responsible for the release of calcium from the sarcoplasmic reticulum in cardiomyocytes.

Key aspects of its mechanism include:

-

Direct RyR2 Modulation: this compound directly binds to the RyR2 channel.

-

Suppression of SR Ca2+ Release: This binding event leads to a reduction in the open duration of the RyR2 channel, thereby suppressing the release of Ca2+ from the SR.[4]

-

Inhibition of Triggered Activities: By mitigating aberrant Ca2+ release, this compound effectively inhibits both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[3]

-

Lack of β-Adrenergic Blockade: A key distinguishing feature of this compound is its minimal to no activity at β-adrenergic receptors, unlike its parent compound, carvedilol.[1][3]

The signaling pathway for this compound's action is focused on its direct impact on the RyR2 channel, which in turn modulates intracellular calcium levels.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Single-Channel Recording of RyR2 in Lipid Bilayers

This protocol allows for the direct assessment of this compound's effect on the gating properties of individual RyR2 channels.

Methodology:

-

Preparation of SR Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue (e.g., rat or mouse ventricles) using differential centrifugation.

-

Bilayer Formation: Form a lipid bilayer (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) across a small aperture in a polysulfone cup separating two chambers (cis and trans).

-

Fusion of Microsomes: Add SR microsomes to the cis chamber (representing the cytoplasm) and induce fusion with the lipid bilayer by adding a salt gradient (e.g., NaCl).

-

Recording Solutions:

-

Cis Chamber (Cytosolic side): Typically contains a buffer such as HEPES, with Ca2+ buffered to a specific concentration (e.g., using EGTA) and ATP.

-

Trans Chamber (Luminal side): Contains a buffer such as HEPES with a higher Ca2+ concentration.

-

-

Single-Channel Recording:

-

Use an amplifier (e.g., Axopatch 200B) to clamp the voltage across the bilayer.

-

Record single-channel currents before and after the addition of this compound (e.g., 1 µM) to the cis chamber.

-

-

Data Analysis: Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the RyR2 channel.

References

Unraveling the Enigma of VK-II-36: A Substance of Limited Public Disclosure

Efforts to compile a comprehensive technical guide on the discovery and synthesis of the molecule designated VK-II-36 have been met with significant challenges due to the sparse and often ambiguous nature of publicly available information. While initial searches identify this compound as an analog of carvedilol (B1668590) with potential effects on calcium release from the sarcoplasmic reticulum, a deeper investigation reveals a landscape of fragmented data insufficient to construct a detailed scientific whitepaper.

The available information on this compound and a related compound, Homo-VK-II-36, suggests a potential area of research in cardiovascular pharmacology.[1][2] These compounds are described as carvedilol analogs, a class of drugs known for their beta-blocking and vasodilatory effects. The primary mechanism of action hinted at for this compound is the suppression of Ca2+ release from the sarcoplasmic reticulum, an intracellular calcium store crucial for muscle contraction.[1] This suggests a potential therapeutic application in conditions characterized by abnormal calcium handling, such as certain cardiac arrhythmias. One study notes that this compound inhibits triggered activities evoked by both early and delayed afterdepolarizations, which are abnormal electrical impulses in the heart that can lead to arrhythmias.[1]

The search for "this compound" is further complicated by the prevalence of unrelated terms sharing similar abbreviations. The term "VK" is widely associated with Vitamin K, a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[3][4][5] Additionally, "IL-36" refers to a family of cytokines that play a significant role in inflammatory and autoimmune diseases.[6][7][8][9][10] The popular Eastern European social media platform, VK.com, also frequently appears in search results.[11] This confluence of unrelated information underscores the challenge in isolating specific data pertaining to the carvedilol analog.

Due to the absence of a substantial body of peer-reviewed research and publicly accessible data, the creation of a detailed technical guide or whitepaper on the discovery and synthesis of this compound is not feasible at this time. The logical relationships and experimental workflows, including signaling pathways, cannot be accurately visualized without foundational experimental evidence. Similarly, the compilation of quantitative data into structured tables and the provision of detailed experimental methodologies are precluded by the lack of available information.

Further research and publication by the scientific entities investigating this compound are required before a comprehensive technical resource can be developed for the broader scientific community. Until such information becomes publicly available, the full scope of the discovery, synthesis, and therapeutic potential of this compound remains largely undisclosed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemfarms.com [chemfarms.com]

- 3. The discovery of vitamin K and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biology of IL-36 Signaling and Its Role in Systemic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-36: Structure, Signaling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Function and Regulation of IL-36 Signaling in Inflammatory Diseases and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biology of IL-36 Signaling and Its Role in Systemic Inflammatory Diseases [frontiersin.org]

- 10. IL-36 Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile of VK-II-36: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VK-II-36 is a novel small molecule, identified as a carvedilol (B1668590) analog, that has demonstrated significant potential in the modulation of intracellular calcium signaling. Its primary mechanism of action involves the suppression of calcium release from the sarcoplasmic reticulum (SR), a critical process in cellular signaling and muscle contraction. Notably, this compound achieves this effect without interacting with β-adrenergic receptors, distinguishing its pharmacological profile from its parent compound, carvedilol. This selective activity suggests its potential as a targeted therapeutic agent for conditions characterized by aberrant calcium handling, such as certain cardiac arrhythmias. This document provides a comprehensive overview of the currently available pharmacological data for this compound, including its mechanism of action, and outlines the experimental methodologies employed in its characterization.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal cellular function. The sarcoplasmic reticulum in muscle cells, and the endoplasmic reticulum in other cell types, serves as the primary intracellular Ca²⁺ store. The release of Ca²⁺ from these stores is mediated by specialized ion channels, primarily the ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP₃Rs). Dysregulation of SR Ca²⁺ release is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and myopathies.

This compound has emerged as a promising pharmacological tool and potential therapeutic lead due to its specific inhibitory action on SR Ca²⁺ release. This technical guide synthesizes the available preclinical data on this compound to provide a detailed understanding of its pharmacological profile.

Mechanism of Action

This compound is characterized as a potent inhibitor of sarcoplasmic reticulum Ca²⁺ release.[1] This activity is attributed to its direct or indirect modulation of the ryanodine receptor 2 (RyR2), the primary Ca²⁺ release channel in cardiac muscle. By inhibiting RyR2, this compound effectively reduces the efflux of Ca²⁺ from the SR into the cytosol. This mechanism is particularly relevant in the context of cardiac function, where aberrant RyR2 activity can lead to spontaneous Ca²⁺ waves and triggered arrhythmias. A key feature of this compound is its lack of activity at β-adrenergic receptors, which are a primary target of carvedilol.[1] This selectivity suggests a more targeted therapeutic approach with a potentially reduced side-effect profile compared to non-selective beta-blockers.

Quantitative Data

Currently, publicly available, specific quantitative data such as IC₅₀ or Kᵢ values for the interaction of this compound with RyR2 are limited. The primary available data demonstrates a dose-dependent inhibition of spontaneous intracellular Ca²⁺ oscillations in HEK293 cells engineered to express RyR2. This qualitative effect underscores the compound's mechanism of action.

| Parameter | Assay System | Effect | Concentration Range | Reference |

| Inhibition of Spontaneous Ca²⁺ Oscillations | HEK293 cells expressing RyR2 | Dose-dependent inhibition | Not specified | Maruyama M, et al. Heart Rhythm. 2013 |

Signaling Pathway

The proposed signaling pathway for this compound in a cardiomyocyte context centers on its interaction with the ryanodine receptor 2 (RyR2) on the sarcoplasmic reticulum membrane.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard pharmacological practices for investigating modulators of intracellular calcium, the following methodologies are likely to have been employed.

HEK293 Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a standard cell line for heterologous expression of ion channels due to their robust growth and high transfection efficiency.

-

Transfection: HEK293 cells would be transiently or stably transfected with a plasmid encoding the human ryanodine receptor 2 (RyR2). This allows for the specific study of this compound's effect on this channel in a controlled environment.

Intracellular Calcium Imaging

-

Calcium Indicator: A fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, would be used to measure changes in intracellular calcium concentration. These dyes are cell-permeable and become fluorescent upon binding to Ca²⁺.

-

Imaging Setup: A fluorescence microscope equipped with a sensitive camera (e.g., a CCD or sCMOS camera) is used to capture the changes in fluorescence intensity over time.

-

Protocol:

-

HEK293 cells expressing RyR2 are plated on glass-bottom dishes suitable for microscopy.

-

The cells are loaded with a calcium indicator dye for a specific duration at 37°C.

-

After washing to remove excess dye, the cells are bathed in a physiological buffer.

-

Baseline fluorescence is recorded to establish a stable signal.

-

This compound is added to the buffer at various concentrations, and the fluorescence is continuously monitored to observe the effect on spontaneous calcium oscillations.

-

Data is typically presented as a change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀).

-

Conclusion

This compound represents a significant development in the field of calcium signaling modulators. Its selective inhibition of sarcoplasmic reticulum Ca²⁺ release, likely through direct interaction with RyR2, without off-target effects on β-adrenergic receptors, makes it a valuable research tool and a promising candidate for further therapeutic development. While the currently available data provides a strong foundation for its pharmacological profile, further studies are required to elucidate its precise binding kinetics, in vivo efficacy, pharmacokinetic properties, and safety profile. The methodologies outlined in this guide provide a framework for the continued investigation of this and other novel modulators of intracellular calcium.

References

In Vitro Profile of VK-II-36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a novel analog of carvedilol, a well-established beta-blocker with additional antiarrhythmic properties. Unlike its parent compound, this compound has been specifically designed to minimize beta-adrenergic receptor blockade while retaining its effects on intracellular calcium regulation. This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its mechanism of action, experimental protocols, and quantitative data derived from key cellular and ex vivo cardiac models. The primary focus of these studies has been to elucidate the compound's potential as a therapeutic agent for cardiac arrhythmias stemming from aberrant calcium handling.

Core Mechanism of Action

In vitro studies have demonstrated that this compound primarily exerts its effects by suppressing spontaneous sarcoplasmic reticulum (SR) Ca2+ release.[1][2] This action is independent of beta-receptor antagonism.[1][2] The primary molecular target of this compound is believed to be the cardiac ryanodine (B192298) receptor type 2 (RyR2), the main channel responsible for Ca2+ release from the SR. By modulating RyR2 function, this compound effectively mitigates the triggers for both delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are key cellular mechanisms underlying various cardiac arrhythmias.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

| Cell Type | Assay | Compound | Concentration | Effect | Reference |

| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 0.3 µM | Dose-dependent inhibition of store overload-induced Ca2+ release (SOICR) | [4] |

| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 1 µM | Dose-dependent inhibition of SOICR | [4] |

| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 3 µM | Dose-dependent inhibition of SOICR | [4] |

| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 10 µM | Dose-dependent inhibition of SOICR | [4] |

| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 30 µM | Dose-dependent inhibition of SOICR | [4] |

| Rabbit Ventricular Myocytes | Diastolic Spontaneous Ca2+ Elevations (SCaEs) and Delayed Afterdepolarizations (DADs) | This compound | 30 µM | Suppression of SCaEs and prevention of DAD-mediated ventricular arrhythmias | [1] |

| Rabbit Ventricular Myocytes (Acquired Long QT Model) | Systolic Spontaneous Ca2+ Elevations (SCaEs) and Early Afterdepolarizations (EADs) | This compound | 30 µM | Abolished systolic SCaEs and phase 2 EADs; decreased amplitude of phase 3 EADs | [1][3] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

HEK293 Cell Culture and Calcium Imaging

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human RyR2 R4496C mutation were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Calcium Indicator Loading: Cells were loaded with the ratiometric calcium indicator Fura-2 AM (2 µM) for 30 minutes at room temperature in Krebs-Ringer-HEPES (KRH) buffer.

-

Perfusion and Data Acquisition: Coverslips with Fura-2-loaded cells were mounted on a perfusion chamber on an inverted microscope. Cells were perfused with KRH buffer containing 1 mM extracellular Ca2+. The Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) was recorded to measure intracellular Ca2+ concentrations. Spontaneous Ca2+ oscillations, indicative of store overload-induced Ca2+ release (SOICR), were monitored before and after the application of this compound at various concentrations.

Optical Mapping of Langendorff-Perfused Hearts

-

Heart Preparation: Hearts from New Zealand White rabbits or C57BL/6 mice were excised and Langendorff-perfused with Tyrode's solution.

-

Dye Loading: Hearts were stained with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM) to allow for simultaneous optical mapping of membrane potential and intracellular Ca2+.

-

Induction of Arrhythmias:

-

DADs: Induced by rapid ventricular pacing in the presence of isoproterenol (B85558) to create intracellular Ca2+ overload.

-

EADs: Induced in a rabbit model of acquired long QT syndrome by perfusing with a selective IKr blocker (e.g., E-4031) and a modified Tyrode's solution with reduced potassium and magnesium concentrations.

-

-

Data Acquisition and Analysis: A high-resolution optical mapping system was used to record fluorescence signals from the epicardial surface of the ventricle. Custom software was used to analyze action potential duration (APD), conduction velocity, and the characteristics of SCaEs, DADs, and EADs before and after the administration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows.

Caption: this compound signaling pathway in preventing DADs.

Caption: Experimental workflow for optical mapping studies.

Conclusion

The in vitro data for this compound strongly indicate its potential as a novel antiarrhythmic agent. By selectively targeting the RyR2-mediated spontaneous Ca2+ release from the sarcoplasmic reticulum, this compound effectively suppresses the cellular triggers of both DADs and EADs without the confounding effects of beta-blockade. These findings provide a solid foundation for further preclinical and clinical development of this compound for the treatment of a variety of cardiac arrhythmias.

References

- 1. Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carvedilol Analogue Modulates both Basal and Stimulated Sinoatrial Node Automaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carvedilol analogue inhibits triggered activities evoked by both early and delayed afterdepolarizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for VK-II-36 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a synthetic small molecule and an analog of carvedilol, a third-generation beta-blocker. Unlike its parent compound, this compound is designed to have minimal beta-adrenergic blocking activity. Its primary known mechanism of action is the suppression of sarcoplasmic reticulum (SR) Ca2+ release through direct inhibition of the ryanodine (B192298) receptor 2 (RyR2).[1] This targeted activity on a crucial intracellular calcium channel makes this compound a valuable tool for investigating the role of RyR2-mediated calcium signaling in various cellular processes.

Recent studies have highlighted the importance of intracellular calcium signaling in the pathophysiology of numerous diseases, including cancer. Dysregulation of calcium homeostasis is implicated in tumor proliferation, migration, and apoptosis. The ryanodine receptor, a key regulator of intracellular calcium release, has been identified as a potential therapeutic target in several cancers. While the direct effects of this compound on cancer cells have not been extensively published, its specific mechanism of action on RyR2 presents a compelling rationale for its investigation as a modulator of cancer cell biology.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, with a focus on assessing its effects on cell viability, key signaling pathways, and protein localization.

Mechanism of Action: The RyR2-Calcium Signaling Pathway

This compound exerts its biological effects by directly interacting with the ryanodine receptor 2 (RyR2), an intracellular calcium release channel located on the membrane of the endoplasmic/sarcoplasmic reticulum. By inhibiting RyR2, this compound prevents the release of stored calcium from the ER/SR into the cytoplasm. This modulation of intracellular calcium levels can have profound effects on a multitude of downstream signaling cascades that are calcium-dependent and are critical for cell proliferation, survival, and motility.

References

VK-II-36 experimental protocol for cardiac myocytes

An experimental protocol for investigating the effects of VK-II-36, a carvedilol (B1668590) analog, on cardiac myocytes is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for assessing the electrophysiological and cellular effects of this compound. The methodologies are based on established techniques for studying cardiac myocyte function.

Application Notes